Clomazone

Vue d'ensemble

Description

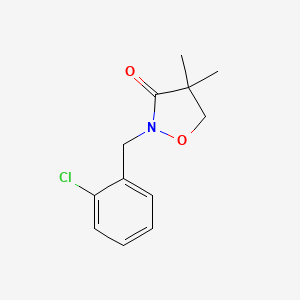

Le clomazone est un herbicide agricole principalement utilisé pour contrôler les mauvaises herbes à feuilles larges et les graminées dans diverses cultures telles que le soja, les pois, le maïs, le colza, la canne à sucre, le manioc, les citrouilles et le tabac . Il s’agit d’un solide blanc de formule chimique C₁₂H₁₄ClNO₂ et de masse molaire de 239,698 g/mol . Le this compound a été enregistré pour la première fois par l’Agence américaine de protection de l’environnement (USEPA) le 8 mars 1993 et a été commercialisé par FMC Corporation . Le composé est constitué d’un groupe 2-chlorobenzyl lié à un hétérocycle N-O appelé isoxazolidinone .

Méthodes De Préparation

Le clomazone peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction de la 4,4-diméthyl-3-isoxazolidinone avec le chlorure de 2-chlorobenzyl en milieu aqueux en présence d’une base, telle qu’un hydroxyde de métal alcalin . Une autre méthode implique la dissolution du produit brut du this compound dans un solvant mixte de nitrile et d’alcane, suivie d’un refroidissement et d’une cristallisation pour obtenir du this compound purifié . Les méthodes de production industrielle impliquent souvent l’utilisation de chlorhydrate d’hydroxylamine comme matière première, avec la cétone de l’isoxazole 4,4-diméthyl et le chlorure de chloro-pivaloyle comme intermédiaires .

Analyse Des Réactions Chimiques

Le clomazone subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des intermédiaires hydroxylés.

Réduction : Le this compound peut être réduit dans des conditions spécifiques, bien que les voies de réduction détaillées soient moins souvent rapportées.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant le groupe chlorobenzyl.

Les réactifs couramment utilisés dans ces réactions comprennent l’oxygène moléculaire, le peroxyde d’hydrogène, le bromate de potassium et le persulfate d’ammonium . Les principaux produits formés à partir de ces réactions comprennent les métabolites hydroxylés et dihydroxylés .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Agriculture : Le this compound est largement utilisé comme herbicide pour lutter contre les mauvaises herbes dans les cultures telles que la pomme de terre, la canne à sucre et le riz .

Études environnementales : Des recherches sur le sort environnemental et la toxicité du this compound ont été menées pour comprendre son impact sur les ressources en eau et en sol.

Dégradation photocatalytique : La dégradation du this compound dans des conditions d’illumination UV a été étudiée pour développer des méthodes efficaces de traitement des eaux usées.

Applications De Recherche Scientifique

Herbicidal Applications

1. Crop Protection

Clomazone is primarily used to manage weeds in several crops, including rice, sugarcane, maize, and sorghum. Research indicates that both conventional and microencapsulated formulations of this compound can significantly reduce weed populations while maintaining crop safety. For instance, studies have shown that microencapsulated this compound formulations exhibit lower phytotoxicity and greater selectivity compared to conventional forms, making them suitable for sensitive crops like rice and cassava .

2. Formulation Innovations

The development of advanced formulations such as microencapsulation has enhanced the efficacy and environmental safety of this compound. Microencapsulated this compound (e.g., Gamit 360 CS®) has been particularly effective in reducing pesticide volatility and improving herbicide persistence in soil. This formulation allows for better control over application timing and reduces the risk of off-target effects .

Environmental Impact and Soil Health

1. Dissipation Dynamics

this compound exhibits rapid dissipation in various soil types, particularly clay soils. Studies have demonstrated that its half-life can exceed 195 days under field conditions, influencing its environmental fate and potential accumulation in non-target species . Understanding the dissipation patterns is crucial for developing effective management strategies that minimize environmental risks.

2. Effects on Soil Microbial Communities

Recent research has highlighted the impact of this compound on soil bacterial communities. This compound application has been shown to alter bacterial network structures, reducing connectivity and stability within microbial communities. This disruption can affect essential soil functions such as nutrient cycling and organic matter decomposition . The implications of these changes underscore the need for careful consideration of this compound usage in sustainable agricultural practices.

Case Studies

1. Pilot Studies in Rice Cultivation

A significant case study conducted in Uruguay evaluated the dissipation of this compound under different irrigation treatments in rice fields. The study applied this compound at a rate of 384 g/ha and monitored its fate through water samples collected from experimental plots. Results indicated that flooding timing significantly influenced herbicide persistence, providing valuable insights for rice farmers aiming to optimize yields while minimizing environmental impact .

2. Brazilian Soil Efficiency Study

Another case study explored the efficiency of this compound in Brazilian soils using Artificial Neural Networks for predictive modeling. The findings suggested that this compound's effectiveness varies with soil properties and climatic conditions, emphasizing the importance of localized studies to inform application strategies .

Mécanisme D'action

Le clomazone exerce ses effets herbicides en inhibant la biosynthèse de la chlorophylle et d’autres pigments végétaux . Il est métabolisé en 5-cétothis compound, qui inhibe la 1-désoxy-D-xylulose 5-phosphate synthase (DOXP), une enzyme clé de la voie des isoprénoïdes non mévalonate'

' . Cette inhibition perturbe la synthèse du pyrophosphate d’isopentényle dans les plastes, ce qui entraîne une altération du développement des chloroplastes et une perte de pigments dans les plantes sensibles .

Comparaison Avec Des Composés Similaires

Le clomazone est unique parmi les herbicides en raison de son mode d’action spécifique et de sa structure chimique. Les composés similaires incluent :

5-cétothis compound : Le métabolite actif du this compound, qui inhibe également la DOXP synthase.

Inhibiteurs de l’acétyl-CoA carboxylase (ACCase) : Ces herbicides inhibent une enzyme différente impliquée dans la synthèse des acides gras.

Inhibiteurs de la protoporphyrinogène IX oxydase (PPO) : Ces herbicides inhibent une enzyme impliquée dans la synthèse de la chlorophylle.

L’inhibition unique du this compound de la voie des isoprénoïdes non mévalonate le distingue des autres herbicides, ce qui en fait un outil précieux dans la gestion des mauvaises herbes.

Activité Biologique

Clomazone is a selective herbicide widely used in agricultural practices, particularly for controlling weeds in crops like rice and soybeans. Its biological activity extends beyond herbicidal effects, influencing various biological systems, including aquatic organisms and soil microbial communities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound primarily acts by inhibiting the biosynthesis of carotenoids in plants, leading to chlorosis and eventual death of susceptible weed species. This mechanism is particularly effective against a range of broadleaf and grassy weeds.

Impact on Aquatic Life

Research has shown that this compound affects aquatic organisms, particularly fish. A study on Rhamdia quelen (a species of catfish) revealed significant biochemical changes following exposure to this compound:

- Acetylcholinesterase (AChE) Inhibition : AChE activity was reduced by up to 47% in the brain and 45% in muscle tissue after 12 hours of exposure to concentrations of 0.5 and 1.0 mg/L. This inhibition can lead to neurotoxic effects in fish .

- Lipid Peroxidation : Increased levels of thiobarbituric acid reactive substances (TBARS) indicated oxidative stress in liver tissues, suggesting that this compound can induce cellular damage through lipid peroxidation .

- Recovery : After a recovery period in clean water, TBARS levels returned to control values, indicating some resilience in the fish's physiological responses .

Effects on Soil Microbial Communities

This compound significantly impacts soil microbial communities, altering their composition and stability:

- Bacterial Community Dynamics : A study demonstrated that this compound treatment reduced the number of bacterial network modules and decreased overall community functions. The average degree of connections among bacterial nodes dropped significantly, indicating disrupted interactions within microbial networks .

- Fungal Network Changes : Similarly, this compound affected fungal networks by decreasing the number of fungal nodes while increasing network density. This suggests that while some aspects of fungal interactions were enhanced, overall stability was compromised .

Table 1: Summary of this compound's Effects on Aquatic Life and Soil Microbial Communities

| Biological System | Parameter Measured | Effect Observed |

|---|---|---|

| Aquatic Life (Fish) | AChE Activity | Decreased by up to 47% |

| TBARS Production | Increased under exposure | |

| Recovery after Clean Water | Returned to control levels | |

| Soil Bacterial Communities | Network Modules | Decreased |

| Average Degree | Reduced | |

| Soil Fungal Networks | Network Nodes | Decreased |

| Network Density | Increased |

Case Studies

- Immunoassay Development : An immunoassay was developed to monitor this compound's environmental fate in rice cultivation. This tool allows for rapid detection and has been validated against traditional methods like HPLC, providing insights into herbicide dissipation under various irrigation treatments .

- Field Studies on Dissipation : In field trials conducted in Uruguay, this compound's persistence was evaluated under different flooding conditions. Results indicated that early flooding significantly influenced the herbicide's degradation rate, highlighting the importance of management practices for minimizing environmental impact .

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEDNEWSYUYDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CON(C1=O)CC2=CC=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032355 | |

| Record name | Clomazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to light brown viscous liquid; mp = 25 deg C; [HSDB], Clear colorless to light brown viscous liquid. | |

| Record name | Dimethazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

275 °C, 527 °F | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

4 /emulsifiable concentrates/: 106-109 °F /(41.11-42.78 °C)/ (Closed cup), 70-75 °C (closed cup) /Formulation not specified/, 106-109 °F | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Readily soluble in acetonitrile, hexane, dioxane, xylene, Miscible in acetone, chloroform, cyclohexanone, methylene chloride, methanol, toluene, heptane, and DMF, In water, 1,100 ppm at 25 °C | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.192 at 25 °C | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.192 at 77 °F | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00014 [mmHg], 1.4X10-4 mm Hg at 25 °C, 1.4x10(-4) mmHg | |

| Record name | Dimethazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear colorless to light brown viscous liquid | |

CAS No. |

81777-89-1 | |

| Record name | Clomazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81777-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomazone [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/570RAC03NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

25 °C, 77 °F | |

| Record name | DIMETHAZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COMMAND | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1008 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Clomazone must be metabolized to its active form, 5-ketothis compound, which inhibits the enzyme deoxyxylulose 5-phosphate synthase (DXS) []. DXS is a key enzyme in the non-mevalonate isoprenoid pathway, essential for the biosynthesis of chlorophyll, carotenoids, and other important compounds in plants [, ].

ANone: Inhibition of the non-mevalonate pathway by this compound leads to a reduction in the production of chlorophyll and carotenoids, resulting in chlorosis (yellowing) and bleaching in susceptible plants [, , , , ]. This ultimately disrupts photosynthesis and hinders plant growth [, , , , ].

ANone: this compound has the molecular formula C12H13ClN2O and a molecular weight of 236.7 g/mol.

ANone: While the provided abstracts do not detail specific spectroscopic data, various analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ], have been used to characterize and quantify this compound and its metabolites in various matrices.

ANone: Research suggests that the formulation of this compound can significantly affect its stability and movement in the environment [, ]. For instance, starch encapsulation can reduce this compound volatilization from soil []. Additionally, microencapsulated formulations have shown increased this compound recovery and decreased losses compared to conventional formulations when applied to sugarcane straw [].

ANone: This section is not applicable, as this compound itself does not exhibit catalytic properties. It acts as an inhibitor rather than a catalyst in biological systems.

ANone: No information regarding the use of computational chemistry or modeling approaches for this compound research is present in the provided abstracts.

ANone: The provided abstracts do not delve into specific SAR studies regarding this compound and its analogues.

ANone: See answer for Section 3. Material Compatibility and Stability.

ANone: While the provided abstracts do not discuss specific SHE regulations, research on this compound degradation [, , ] and its impact on soil microbial communities [] highlights the importance of responsible use and waste management to minimize potential environmental risks.

ANone: PK/PD information is not directly relevant to this context as this compound is a herbicide and not intended for human or animal consumption. Research on its absorption, translocation, and metabolism in plants [, , , , , , , , ] provides insights into its behavior within target organisms.

ANone: Laboratory studies often employ hydroponic systems [, , ] or cell suspension cultures [, ] to assess this compound's effects on plant growth and physiological parameters like chlorophyll and carotenoid content. Field trials [, , , , , , , , ] evaluate this compound's weed control efficacy under various conditions, application timings, and in combination with other herbicides.

ANone: Yes, studies have documented the emergence of this compound resistance in some weed species, particularly late watergrass (Echinochloa phyllopogon) populations in California rice fields [, ].

ANone: Research suggests that enhanced oxidative metabolism plays a significant role in this compound resistance []. Resistant late watergrass plants exhibit increased this compound hydroxylation activity, leading to faster degradation of the herbicide and lower accumulation of the toxic metabolite, 5-ketothis compound [].

ANone: Observations of this compound resistance in late watergrass populations already exhibiting resistance to multiple herbicides with different modes of action [, ] suggest the possibility of cross-resistance mechanisms, potentially related to enhanced cytochrome P450 activity [, ].

ANone: While the provided abstracts focus on this compound's agricultural applications and don't provide a detailed human safety profile, one study investigates the herbicide's potential to induce oxidative stress and inhibit acetylcholinesterase activity in human erythrocytes in vitro []. Further research is crucial for a comprehensive understanding of this compound's potential human health effects.

ANone: Not applicable. This aspect pertains to pharmaceutical development, not herbicide research.

ANone: While the provided abstracts don't explicitly mention specific biomarkers for this compound efficacy or adverse effects, chlorophyll and carotenoid levels serve as indicators of this compound activity in plants [, , ]. Reduced levels of these pigments signal disruption of the non-mevalonate isoprenoid pathway and indicate herbicide efficacy [, , ].

ANone: See answer for Section 2. Structural Characterization.

ANone: this compound's sorption (binding) to soil is influenced by factors like organic carbon content and clay content []. Higher organic matter content generally leads to increased this compound sorption []. This interaction can affect its mobility and availability to plants [].

ANone: Potential concerns include leaching into groundwater, especially in sandy soils [], and impacts on non-target organisms, including soil microbial communities []. Responsible application practices, such as appropriate timing and formulation selection, are crucial to minimize negative environmental impacts.

ANone: The provided abstracts do not delve into the specifics of analytical method validation for this compound quantification.

ANone: This aspect falls outside the scope of the provided research articles, which primarily focus on this compound's efficacy, fate, and impact on plants and the environment.

ANone: Not applicable, as immunogenicity is irrelevant in the context of herbicides like this compound.

ANone: This section is not applicable as it pertains to drug interactions in pharmacological contexts and is not relevant to herbicide research.

ANone: Research suggests that this compound interacts with plant cytochrome P450 enzymes [, ]. While its precise effects on P450 induction or inhibition are not fully elucidated in the abstracts, studies using P450 inhibitors like disulfoton and 1-aminobenzotriazole indicate that these enzymes play a role in both the activation and detoxification of this compound in plants [, ].

ANone: See answer for Section 16. Environmental Impact and Degradation.

ANone: Yes, numerous alternative herbicides are available, and their effectiveness varies depending on the specific weed spectrum, crop tolerance, and application timing. Some examples include:

- Soybean: Metribuzin [, , ], chlorimuron [], lactofen [], pendimethalin [], imazamox []

- Rice: Sulfentrazone [], pendimethalin [], trifluralin [, ]

- Cotton: Fluometuron [], oxyfluorfen [], pendimethalin []

- Tobacco: Fluazifop-p-butyl, haloxyfop-R-methyl []

- Cucumber: Naptalam, ethalfluralin []

- Potato: Metribuzin [], linuron []

ANone: The abstracts highlight the use of various research tools and resources, including:

- Hydroponic systems and cell suspension cultures for controlled laboratory studies [, , , , ].

- Field trials to evaluate efficacy and environmental fate under realistic conditions [, , , , , , , , ].

- Analytical techniques like LC-MS/MS for herbicide quantification and metabolite profiling [, ].

- Soil inoculation techniques to study microbial degradation [].

ANone: The provided abstracts do not offer a historical overview of this compound development and its significance in the broader context of herbicide research.

ANone: this compound research showcases the intersection of various scientific disciplines, including:

- Agronomy and Weed Science: Focus on weed control, crop tolerance, and herbicide efficacy [, , , , , , , , ].

- Plant Physiology and Biochemistry: Investigating the mode of action, metabolic pathways, and resistance mechanisms [, , , , , , , , ].

- Soil Science and Environmental Chemistry: Examining herbicide degradation, sorption, and potential for leaching and contamination [, , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.